molecular formula C19H17ClN2O3S B3663329 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide

Cat. No.: B3663329
M. Wt: 388.9 g/mol
InChI Key: BUERYYWUHFBUOY-UHFFFAOYSA-N
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Description

The compound “N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1-naphthylglycinamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-chlorophenyl group and a methyl group, as well as a 1-naphthylglycinamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Generally, amides can participate in a variety of reactions, including hydrolysis, reduction, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted, such as its solubility in various solvents, its melting and boiling points, and others .

Mechanism of Action

The mechanism of action of this compound is not known, as it seems to be a less-studied or novel substance .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its potential uses, and its safety profile. It could also be interesting to study its interactions with various biological systems .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-22(26(24,25)16-11-9-15(20)10-12-16)13-19(23)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERYYWUHFBUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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